

Spectroscopic Profile of Bromodimethylsulfonium Bromide: A Technical Guide

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Compound of Interest

Compound Name: *Bromodimethylsulfonium Bromide*

Cat. No.: *B1339109*

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This technical guide provides a comprehensive overview of the spectroscopic data for **bromodimethylsulfonium bromide** ($(\text{CH}_3)_2\text{SBr}^+\text{Br}^-$), a versatile reagent in organic synthesis. Due to the limited availability of directly published spectroscopic data for this compound, this guide presents a predicted spectroscopic profile based on the analysis of its constituent parts—dimethyl sulfide and the effects of bromination and sulfonium salt formation—along with established spectroscopic principles. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **bromodimethylsulfonium bromide**. These predictions are derived from the known spectral properties of related compounds and the expected electronic effects of the sulfonium cation and bromide counterion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H and ^{13}C NMR Data for **Bromodimethylsulfonium Bromide**

Nucleus	Predicted Chemical Shift (δ) [ppm]	Predicted Multiplicity	Notes
^1H	3.0 - 3.5	Singlet	The protons on the methyl groups are equivalent. The chemical shift is expected to be downfield from dimethyl sulfide (approx. 2.1 ppm) due to the deshielding effect of the positively charged sulfur and the attached bromine atom.
^{13}C	30 - 40	Singlet	The carbon atoms of the two methyl groups are equivalent. The chemical shift is expected to be downfield from dimethyl sulfide (approx. 18 ppm) due to the deshielding effect of the adjacent positively charged sulfur.

Predicted solvent: Deuterated chloroform (CDCl_3) or Dimethyl sulfoxide- d_6 (DMSO-d_6)

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for **Bromodimethylsulfonium Bromide**

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Notes
2900 - 3000	C-H stretch (methyl)	Medium	Typical for alkyl groups.
1400 - 1450	C-H bend (methyl, asymmetric)	Medium	Characteristic bending vibration of methyl groups.
1300 - 1350	C-H bend (methyl, symmetric)	Medium-Weak	Another characteristic bending vibration of methyl groups.
600 - 700	C-S stretch	Strong	The carbon-sulfur bond vibration is expected in this region.
Below 400	S-Br stretch	Medium-Weak	The sulfur-bromine bond vibration is expected at low wavenumbers.

Sample preparation: KBr pellet

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for **Bromodimethylsulfonium Bromide**

m/z (Predicted)	Ion	Fragmentation Pathway	Notes
141/143	$[(\text{CH}_3)_2\text{SBr}]^+$	Molecular Cation	Isotopic pattern due to ^{79}Br and ^{81}Br will be observed with approximately 1:1 ratio.
62	$[\text{CH}_3\text{SCH}_3]^{+\bullet}$	Loss of Br radical	Fragmentation of the molecular cation.
47	$[\text{CH}_3\text{S}]^+$	Loss of CH_3 radical from $[\text{CH}_3\text{SCH}_3]^{+\bullet}$	Further fragmentation.
79/81	$[\text{Br}]^-$	Anion	In negative ion mode, the bromide counterion would be observed.

Ionization method: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB)

Experimental Protocols

The following are detailed methodologies for the synthesis of **bromodimethylsulfonium bromide** and the acquisition of the aforementioned spectroscopic data.

Synthesis of Bromodimethylsulfonium Bromide

Materials:

- Dimethyl sulfide ($(\text{CH}_3)_2\text{S}$)
- Bromine (Br_2)
- Anhydrous diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl sulfide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C using an ice bath.
- Slowly add a solution of bromine in anhydrous diethyl ether dropwise to the stirred dimethyl sulfide solution.
- A precipitate will form upon addition. Continue stirring for an additional 30 minutes at 0°C after the addition is complete.
- Collect the solid product by vacuum filtration.
- Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to yield **bromodimethylsulfonium bromide** as a solid. Due to its hygroscopic nature, the product should be stored in a desiccator.

NMR Spectroscopy

Instrumentation:

- 300 MHz or higher NMR spectrometer

Sample Preparation:

- Due to the hygroscopic nature of **bromodimethylsulfonium bromide**, sample preparation should be conducted in a dry environment, such as a glove box or under a stream of dry nitrogen.^{[1][2]}
- Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).^{[3][4]}
- Transfer the solution to a clean, dry 5 mm NMR tube.^{[3][4]}
- Cap the NMR tube securely.

Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-50 ppm).

IR Spectroscopy

Instrumentation:

- Fourier-Transform Infrared (FTIR) spectrometer

Sample Preparation (KBr Pellet Method):

- Thoroughly dry high-purity potassium bromide (KBr) in an oven and allow it to cool in a desiccator.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- In an agate mortar, grind 1-2 mg of **bromodimethylsulfonium bromide** with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[\[5\]](#)[\[7\]](#)
- Transfer the mixture to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[\[8\]](#)[\[9\]](#)
- Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Record a background spectrum of a pure KBr pellet.
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry

Instrumentation:

- Mass spectrometer equipped with an Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) source.

Sample Preparation:

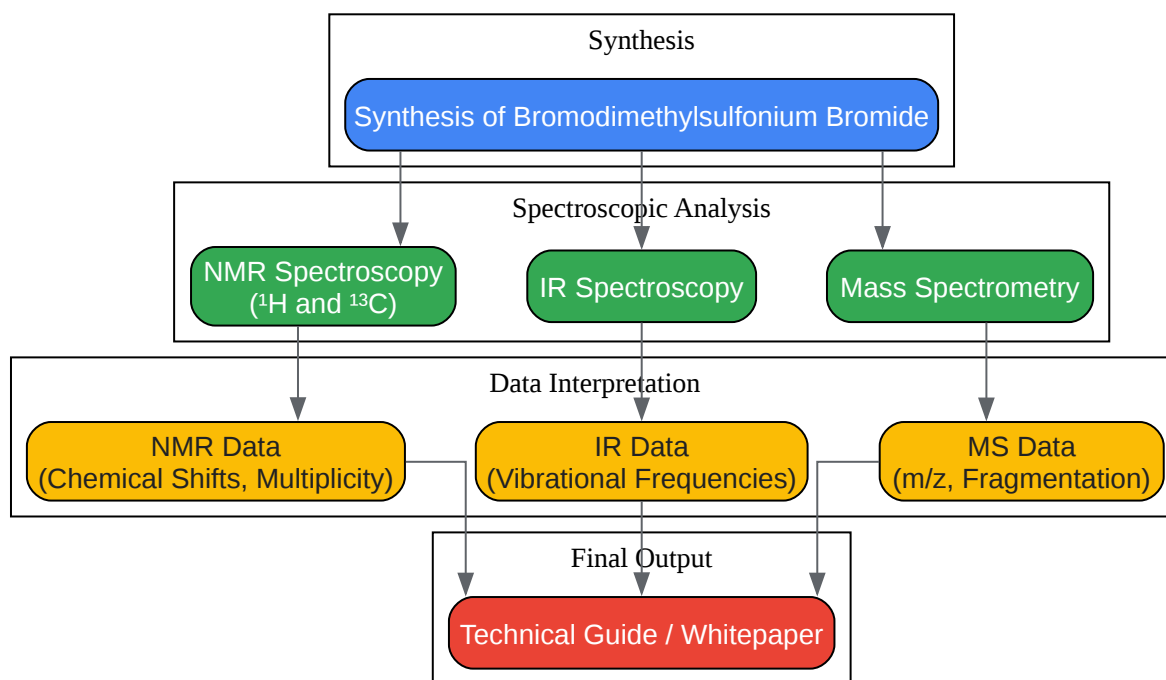
- Dissolve a small amount of **bromodimethylsulfonium bromide** in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
- The concentration should be in the low micromolar to picomolar range.
- For ESI, the sample solution is directly infused into the ion source. For FAB, the sample is mixed with a suitable matrix (e.g., glycerol or 3-nitrobenzyl alcohol) on the probe tip.
- Due to the presence of a non-volatile salt, desalting the sample prior to analysis may be necessary to reduce ion suppression and improve signal quality.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Data Acquisition:

- Acquire spectra in both positive and negative ion modes to observe the cation and anion, respectively.
- Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which aids in structural elucidation.

Workflow Visualization

The logical flow for the spectroscopic analysis of **bromodimethylsulfonium bromide** is depicted in the following diagram.



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Caption: Workflow for the synthesis and spectroscopic characterization of **bromodimethylsulfonium bromide**.

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